Cas no 383135-03-3 ((5-Isopropyl-2-methoxyphenyl)acetic acid)

(5-Isopropyl-2-methoxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- (5-Isopropyl-2-methoxyphenyl)acetic acid
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計算された属性
- せいみつぶんしりょう: 208.11
- どういたいしつりょう: 208.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
(5-Isopropyl-2-methoxyphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I872780-1g |
(5-Isopropyl-2-methoxyphenyl)acetic Acid |
383135-03-3 | 1g |
$ 325.00 | 2022-06-02 | ||
1PlusChem | 1P00I823-100mg |
(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 95% | 100mg |
$64.00 | 2024-05-03 | |
A2B Chem LLC | AI49451-250mg |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 95% | 250mg |
$86.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652041-1g |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 98% | 1g |
¥2611.00 | 2024-05-16 | |
eNovation Chemicals LLC | Y1212167-5g |
2-(5-isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 95% | 5g |
$1250 | 2025-02-20 | |
eNovation Chemicals LLC | Y1212167-5g |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 95% | 5g |
$1250 | 2024-07-23 | |
TRC | I872780-500mg |
(5-Isopropyl-2-methoxyphenyl)acetic Acid |
383135-03-3 | 500mg |
$ 282.00 | 2023-04-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652041-100mg |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 98% | 100mg |
¥647.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652041-250mg |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 98% | 250mg |
¥1114.00 | 2024-05-16 | |
Aaron | AR00I8AF-100mg |
(5-Isopropyl-2-methoxyphenyl)acetic Acid |
383135-03-3 | 95% | 100mg |
$87.00 | 2025-02-12 |
(5-Isopropyl-2-methoxyphenyl)acetic acid 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
(5-Isopropyl-2-methoxyphenyl)acetic acidに関する追加情報
Introduction to (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS No. 383135-03-3)
(5-Isopropyl-2-methoxyphenyl)acetic acid (CAS No. 383135-03-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with (5-Isopropyl-2-methoxyphenyl)acetic acid.
Chemical Properties and Structure
(5-Isopropyl-2-methoxyphenyl)acetic acid is a derivative of acetic acid with a substituted phenyl ring. The molecular formula of this compound is C11H14O3, and it has a molecular weight of 194.22 g/mol. The structure of (5-Isopropyl-2-methoxyphenyl)acetic acid includes an isopropyl group at the 5-position and a methoxy group at the 2-position of the phenyl ring, which imparts unique chemical and biological properties to the molecule.
The presence of the isopropyl group enhances the lipophilicity of the compound, making it more suitable for crossing biological membranes. The methoxy group, on the other hand, contributes to the stability and solubility of the molecule in both aqueous and organic solvents. These structural features make (5-Isopropyl-2-methoxyphenyl)acetic acid an attractive candidate for drug development.
Synthesis Methods
The synthesis of (5-Isopropyl-2-methoxyphenyl)acetic acid can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 5-isopropyl-2-methoxybenzaldehyde with acetic anhydride in the presence of a suitable catalyst. This reaction typically proceeds via a Claisen condensation followed by hydrolysis to yield the desired product.
Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Heck coupling, to construct the substituted phenyl ring. These methods offer high yields and excellent regioselectivity, making them suitable for large-scale production.
Biological Activities and Therapeutic Potential
(5-Isopropyl-2-methoxyphenyl)acetic acid has been extensively studied for its biological activities and potential therapeutic applications. One of the most notable properties of this compound is its anti-inflammatory activity. Research has shown that (5-Isopropyl-2-methoxyphenyl)acetic acid can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
In addition to its anti-inflammatory effects, (5-Isopropyl-2-methoxyphenyl)acetic acid has demonstrated antioxidant properties. Studies have indicated that this compound can scavenge free radicals and protect cells from oxidative damage, making it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Clinical Trials and Research Developments
The therapeutic potential of (5-Isopropyl-2-methoxyphenyl)acetic acid has been further validated through clinical trials and preclinical studies. Recent research has focused on evaluating its efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Preliminary results from these studies have shown promising outcomes, with significant reductions in inflammation markers and improved patient outcomes.
In addition to its anti-inflammatory properties, ongoing research is exploring the potential of (5-Isopropyl-2-methoxyphenyl)acetic acid in cancer therapy. Preclinical studies have demonstrated that this compound can inhibit tumor growth by inducing apoptosis and suppressing angiogenesis. These findings suggest that (5-Isopropyl-2-methoxyphenyl)acetic acid may have a role in developing novel anticancer agents.
Safety and Toxicology strong> p > < p >The safety profile of( 5 - Isoprop yl - 2 - meth oxy phen yl ) ac et ic ac id strong >is an important consideration for its use in pharmaceutical applications . Extensive toxicological studies have been conducted to evaluate its potential adverse effects . Results from these studies indicate that( 5 - Isopro pyl - 2 - meth oxy phen yl ) ac et ic ac id strong >exhibits low toxicity at therapeutic doses , with no significant organ toxicity or mutagenic effects observed . However , as with any new drug candidate , further long - term safety studies are necessary to ensure its safe use in clinical settings . p > < p >< strong >Conclusion strong > p > < p >< strong >( 5 - Isopro pyl - 2 - meth oxy phen yl ) ac et ic ac id strong >( CAS No . 383135 - 03 - 3 ) is a promising compound with a wide range of potential therapeutic applications . Its unique chemical structure , coupled with its anti-inflammatory , antioxidant , and anticancer properties , makes it an attractive candidate for drug development . Ongoing research continues to uncover new insights into its biological activities , paving the way for future clinical applications . As more data becomes available , it is likely that( 5 - Isopro pyl - 2 - meth oxy phen yl ) ac et ic ac id strong >will play an increasingly important role in modern medicine . p > article > < / response >
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